molecular formula C23H16N2O5S B13365498 [(9,10-Dioxo-9,10-dihydroanthracen-2-yl)carbamoyl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate

[(9,10-Dioxo-9,10-dihydroanthracen-2-yl)carbamoyl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate

Cat. No.: B13365498
M. Wt: 432.4 g/mol
InChI Key: ZUVYEAVRRKFNIW-UHFFFAOYSA-N
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Description

2-((9,10-Dioxo-9,10-dihydroanthracen-2-yl)amino)-2-oxoethyl 2-(methylthio)nicotinate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an anthracene core, which is known for its stability and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((9,10-Dioxo-9,10-dihydroanthracen-2-yl)amino)-2-oxoethyl 2-(methylthio)nicotinate typically involves the reaction of 9,10-anthraquinone with appropriate amines and nicotinic acid derivatives. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise reaction conditions and scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-((9,10-Dioxo-9,10-dihydroanthracen-2-yl)amino)-2-oxoethyl 2-(methylthio)nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted anthracene compounds, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 2-((9,10-Dioxo-9,10-dihydroanthracen-2-yl)amino)-2-oxoethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets and pathways. The compound’s anthracene core allows it to intercalate into DNA, potentially disrupting DNA replication and transcription processes. Additionally, the compound may interact with various enzymes and receptors, modulating their activity and leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((9,10-Dioxo-9,10-dihydroanthracen-2-yl)amino)-2-oxoethyl 2-(methylthio)nicotinate is unique due to its combination of an anthracene core with amino and nicotinate groups, which confer distinct chemical and biological properties. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .

Properties

Molecular Formula

C23H16N2O5S

Molecular Weight

432.4 g/mol

IUPAC Name

[2-[(9,10-dioxoanthracen-2-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate

InChI

InChI=1S/C23H16N2O5S/c1-31-22-17(7-4-10-24-22)23(29)30-12-19(26)25-13-8-9-16-18(11-13)21(28)15-6-3-2-5-14(15)20(16)27/h2-11H,12H2,1H3,(H,25,26)

InChI Key

ZUVYEAVRRKFNIW-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)OCC(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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